molecular formula C15H18N4OS2 B3020658 3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-02-6

3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B3020658
CAS No.: 847400-02-6
M. Wt: 334.46
InChI Key: SSMKAQUFVGXOHA-UHFFFAOYSA-N
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Description

3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C15H18N4OS2 and its molecular weight is 334.46. The purity is usually 95%.
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Biological Activity

3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, with CAS number 847400-02-6, is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, tyrosinase inhibition, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4OS2C_{15}H_{18}N_{4}OS_{2}, with a molecular weight of 334.5 g/mol. The compound features a triazole ring and a benzo[d]thiazole moiety, contributing to its diverse biological activities.

PropertyValue
CAS Number847400-02-6
Molecular FormulaC₁₅H₁₈N₄OS₂
Molecular Weight334.5 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, heteroarylated benzothiazoles have shown moderate antibacterial and potent antifungal activities. The mechanism involves inhibition of key bacterial enzymes, which could be extrapolated to predict potential activity for our compound.

In vitro evaluations demonstrated that certain analogs of benzothiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.94 mg/mL against various pathogens . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against microbial strains.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis and is a target for skin-whitening agents. The compound's analogs have been tested for their tyrosinase inhibitory activities using mushroom tyrosinase as a model.

Table 1 summarizes the IC50 values of various analogs compared to kojic acid:

CompoundIC50 (µM)Comparison to Kojic Acid
Kojic Acid24.09Reference
Analog 117.621.36 times weaker
Analog 26.183.89 times stronger
Analog 31.1222 times stronger

Analog 3 showed the strongest inhibition with an IC50 value of 1.12μM1.12\,\mu M, indicating that modifications in the structure significantly enhance tyrosinase inhibition compared to standard agents like kojic acid .

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 murine melanoma cells revealed that several analogs did not exhibit cytotoxic effects at concentrations up to 20μM20\mu M. However, one analog demonstrated significant cytotoxicity at lower concentrations (≥2.5 µM), suggesting that while some derivatives are safe for cellular applications, others may pose risks .

Case Studies

Case Study: Antimelanogenic Activity

A study investigated the effects of various benzothiazole derivatives on melanin production in B16F10 cells. The results indicated that certain compounds effectively reduced melanin synthesis without inducing cytotoxicity at therapeutic concentrations. This highlights the potential application of our compound in dermatological formulations aimed at skin lightening .

Properties

IUPAC Name

3-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-4-10(2)21-14-17-16-13(18(14)3)9-19-11-7-5-6-8-12(11)22-15(19)20/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMKAQUFVGXOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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